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molecular formula C9H7NaO2 B8797958 Sodium cinnamate

Sodium cinnamate

Cat. No. B8797958
M. Wt: 170.14 g/mol
InChI Key: DXIHILNWDOYYCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443380

Procedure details

In 300 ml of purified water, 1.64 g of sodium hydroxide was dissolved. In the resultant aqueous solution, 6.06 g of cinnamic acid (purity 99.9%, conjugate number 4) was throughly dissolved while under stirring, to produce a sodium cinnamate aqueous solution. To this aqueous solution, a europium chloride aqueous solution obtained in advance by thoroughly dissolving 5.0 g of europium chloride (EuCl3.6H2O; purity 99.99%) in 100 ml of purified water was gradually added at room temperature while under stirring. During the reaction, the pH value of the reaction solution was adjusted to a varying value indicated in Table 2. Then, it was subjected to continued thorough stirring and thereafter subjected to filtration. Then, the separated reaction product was thoroughly washed with 500 ml of purified water and dried in vacuo at 80° to 100° C. for 20 to 24 hours. Consequently, the products indicated in Table 2 were obtained.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].[C:3]([OH:13])(=[O:12])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[C:3]([O-:13])(=[O:12])[CH:4]=[CH:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[Na+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
1.64 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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